![molecular formula C8H17NO2 B14185137 N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide CAS No. 850714-52-2](/img/structure/B14185137.png)
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide is an organic compound with a specific stereochemistry, indicating the presence of a chiral center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide typically involves the reaction of 2-methylpropanoic acid with (S)-2-amino-1-butanol. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are used to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-[(2S)-1-oxobutan-2-yl]-2-methylpropanamide.
Reduction: Formation of N-[(2S)-1-hydroxybutan-2-yl]-2-methylpropanamine.
Substitution: Formation of N-[(2S)-1-tosyloxybutan-2-yl]-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism by which N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide exerts its effects depends on its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S)-1-Hydroxypropan-2-yl]-2-methylpropanamide
- N-[(2S)-1-Hydroxybutan-2-yl]-2-ethylpropanamide
- N-[(2S)-1-Hydroxybutan-2-yl]-2-methylbutanamide
Uniqueness
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide is unique due to its specific stereochemistry and the presence of both hydroxy and amide functional groups. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
850714-52-2 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
N-[(2S)-1-hydroxybutan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H17NO2/c1-4-7(5-10)9-8(11)6(2)3/h6-7,10H,4-5H2,1-3H3,(H,9,11)/t7-/m0/s1 |
InChI-Schlüssel |
BCRZDAMCDOTLEP-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@@H](CO)NC(=O)C(C)C |
Kanonische SMILES |
CCC(CO)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


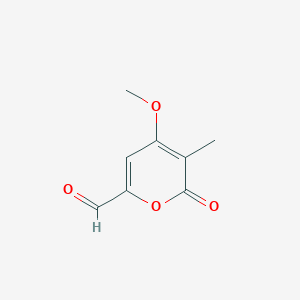
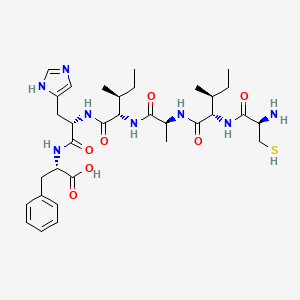
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
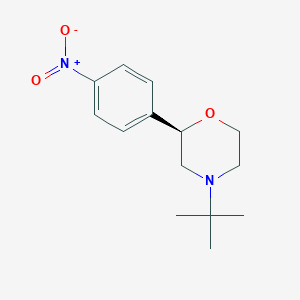
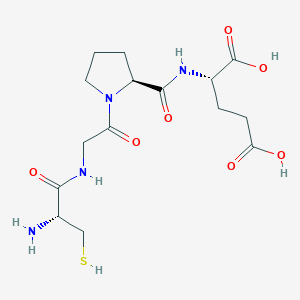
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

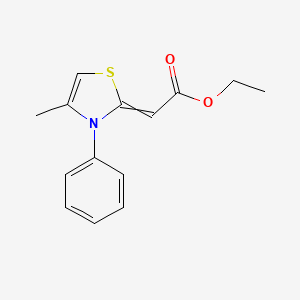

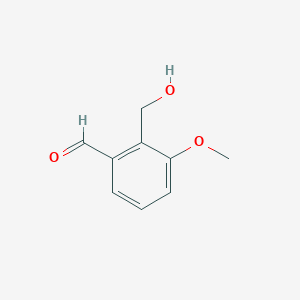
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
